1-Aminocycloheptanecarboxamide
Description
1-Aminocycloheptanecarboxamide (CAS: 906075-26-1) is a seven-membered cycloalkane derivative featuring an amino group and a carboxamide substituent on the same carbon atom. Its molecular formula is C₈H₁₄N₂O, with a molecular weight of 154.21 g/mol.
Properties
IUPAC Name |
1-aminocycloheptane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-7(11)8(10)5-3-1-2-4-6-8/h1-6,10H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIKLGPOGVJVPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminocycloheptanecarboxamide can be synthesized through various synthetic routes, including the cyclization of linear precursors. One common method involves the cyclization of amino acids or their derivatives under specific reaction conditions, such as high temperature and the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis processes that involve the use of reactors and controlled reaction conditions to ensure high yield and purity. The production process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Aminocycloheptanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted amides or amines.
Scientific Research Applications
1-Aminocycloheptanecarboxamide has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Aminocycloheptanecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 1-Aminocycloheptanecarboxamide with structurally related cycloalkane derivatives:
Key Observations:
- Functional Groups: Carboxamide derivatives (e.g., this compound) are less acidic than carboxylic acid analogs (e.g., 1-Amino-1-cyclohexanecarboxylic acid), influencing solubility and interaction with biological systems .
- Thermal Stability : Cyclohexane derivatives with carboxylic acid groups show exceptionally high melting points (>300°C), likely due to strong intermolecular hydrogen bonding .
Biological Activity
1-Aminocycloheptanecarboxamide, a cyclic amine derivative, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that illustrate its therapeutic potential.
Chemical Structure and Synthesis
This compound is characterized by a cycloheptane ring with an amino group and a carboxamide functional group. The synthesis typically involves the cyclization of appropriate precursors followed by amination and carboxylation steps. The compound can be synthesized through various methods, including:
- Reactions involving cyclization of linear amino acid derivatives.
- Amination using ammonia or amines under controlled conditions.
- Carboxylation to introduce the carboxamide functionality.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:
Antitumor Activity
Research has shown that certain derivatives of this compound exhibit significant antitumor properties. For instance, compounds related to this structure have demonstrated growth inhibition against human cancer cell lines, such as:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | Epidermoid carcinoma | 2-8 |
| Analog 1 | L1210 lymphoid leukemia | No activity |
| Analog 2 | Other solid tumors | Variable |
These results suggest that while some analogs show promise as antitumor agents, others may not be effective against specific cancer types .
Neuropharmacological Effects
There is emerging evidence that this compound and its derivatives may exhibit neuropharmacological effects. Specifically, studies have indicated potential anticonvulsant activity in models of seizure disorders. For example:
- Case Study : A derivative of this compound was evaluated for anticonvulsant activity using the maximal electroshock seizure model in rodents. The compound showed significant protective effects at certain dosages, indicating its potential utility in treating epilepsy .
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The amino group may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
- The carboxamide moiety could facilitate binding to specific targets, modulating their activity and leading to therapeutic effects.
Case Studies and Research Findings
Several case studies have highlighted the practical applications of this compound in drug development:
- Anticancer Research : A study focused on synthesizing various analogs of this compound found that modifications to the cycloheptane ring significantly affected cytotoxicity against cancer cell lines. The most potent analogs were further explored for structure-activity relationships (SAR), providing insights into optimizing their efficacy .
- Neuropharmacology : In another case study, researchers evaluated the anticonvulsant properties of a series of derivatives derived from this compound. The findings suggested that specific modifications could enhance efficacy while minimizing side effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
